N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine
Description
N1,N1-Diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine is a substituted ethylenediamine derivative characterized by a diethylamino group at the N1 position and a 4-(2-methoxyethoxy)benzyl group at the N2 position. Its synthesis likely involves a multi-step process, starting with the condensation of an aldehyde (e.g., 4-(2-methoxyethoxy)benzaldehyde) with ethylenediamine to form a Schiff base intermediate, followed by reduction using agents like sodium borohydride (NaBH4) to yield the final amine .
The 4-(2-methoxyethoxy)benzyl substituent introduces both ether and methoxy groups, which can influence solubility, electronic properties, and intermolecular interactions. Such structural features are critical in drug design, as they may improve bioavailability or target specificity.
Properties
IUPAC Name |
N',N'-diethyl-N-[[4-(2-methoxyethoxy)phenyl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-4-18(5-2)11-10-17-14-15-6-8-16(9-7-15)20-13-12-19-3/h6-9,17H,4-5,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMGVVNYPZQHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC=C(C=C1)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine typically involves the reaction of N1,N1-diethyl-1,2-ethanediamine with 4-(2-methoxyethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethylenediamine Derivatives
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility : The 2-methoxyethoxy group in the target compound enhances hydrophilicity compared to halogenated (e.g., bromobenzyl) or purely aromatic (e.g., dibenzyl) analogs .
- Stability : Unlike Schiff base derivatives (e.g., ), the reduced amine structure of the target compound improves stability under physiological conditions, reducing susceptibility to hydrolysis.
Research Findings and Implications
- Drug Development : Ethylenediamine derivatives with diethyl groups (e.g., ) are established in anticancer research, supporting further exploration of the target compound’s efficacy .
- Comparative Limitations: Unlike quinoline-based analogs, the target compound lacks a planar heterocyclic core, which may limit intercalation with DNA but reduce off-target toxicity .
Biological Activity
N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine is a synthetic compound with the molecular formula CHNO and a molecular weight of 280.41 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and comparative studies with similar compounds.
The synthesis of this compound typically involves the reaction of N1,N1-diethyl-1,2-ethanediamine with 4-(2-methoxyethoxy)benzyl chloride under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, with bases like sodium hydroxide or potassium carbonate facilitating the nucleophilic substitution reaction.
Chemical Structure
The structural formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 280.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as a potential enzyme inhibitor by binding to the active sites of target enzymes, thereby modulating various biochemical pathways. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in enzyme kinetics and protein-ligand interactions .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : Investigated for its potential therapeutic properties, particularly as an enzyme inhibitor.
- Biochemical Studies : Used to study enzyme kinetics and protein interactions.
- Material Science : Explored for its role in developing new materials and chemical manufacturing processes .
Antiproliferative Effects
A significant study examined the antiproliferative effects of structurally related compounds on mammalian cells. The findings indicate that compounds with similar functional groups exhibit marked antiproliferative activity, which is hypothesized to be linked to their ability to inhibit topoisomerase II activity. Although specific data on this compound is limited, these insights suggest potential therapeutic applications in cancer treatment .
Enzyme Inhibition Studies
Research involving enzyme kinetics has shown that derivatives of ethylenediamine can effectively inhibit various enzymes. For instance, studies on related compounds revealed significant inhibition rates against certain target enzymes, suggesting that this compound may possess similar inhibitory properties .
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1,N1-Diethyl-N2-benzyl-1,2-ethanediamine | Benzyl group only | Moderate enzyme inhibition |
| N1,N1-Diethyl-N2-(4-methoxybenzyl)-1,2-ethanediamine | Methoxy group at para position | Significant antiproliferative effects |
| This compound | 4-(2-methoxyethoxy) substituent | Potential enzyme inhibitor |
The presence of the 4-(2-methoxyethoxy) benzyl group in this compound imparts unique chemical properties that may enhance its biological activity compared to other derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
